molecular formula C₁₅H₉D₃O₇ B1152420 (+/-)-trans Taxifolin-d3

(+/-)-trans Taxifolin-d3

カタログ番号: B1152420
分子量: 307.27
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+/-)-trans Taxifolin-d3 (Dihydroquercetin-d3) is a deuterium-labeled isotopologue of the naturally occurring flavonoid taxifolin. Its molecular formula is C15H9D3O7, with a molecular weight of 307.27 g/mol . The compound retains the core flavanone structure of taxifolin, characterized by five hydroxyl groups at positions 3, 3', 4', 5, and 7, with three hydrogen atoms replaced by deuterium at unspecified positions (likely at 3, 3', and 4' based on nomenclature conventions). This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking via mass spectrometry while maintaining biological activity comparable to non-deuterated taxifolin .

Key properties include:

  • Purity: >98% (analytical standard grade)
  • Applications: Used as an internal standard in quantitative assays, metabolic pathway tracing, and studies on antioxidant, anti-tyrosinase, and collagenase inhibitory activities .

特性

分子式

C₁₅H₉D₃O₇

分子量

307.27

同義語

Dihydroquercetin-d3;  3,3’,4’,5,7-Pentahydroxyflavanone-d3

製品の起源

United States

類似化合物との比較

Research Implications and Gaps

  • Analytical Advantages : Taxifolin-d3’s isotopic signature facilitates precise quantification in complex matrices, addressing challenges in taxifolin pharmacokinetics .
  • Unanswered Questions : Impact of deuteration on polymorphic behavior, solubility, and long-term stability requires further study .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing (+/-)-trans Taxifolin-d3, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or chemical reduction. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity, and high-performance liquid chromatography (HPLC) for enantiomeric resolution. Purity assurance involves triplicate measurements with orthogonal techniques (e.g., HPLC-MS coupling) and validation against certified reference materials. Stress testing under varying pH/temperature conditions can assess stability during synthesis .

Q. How should researchers evaluate the stability of (+/-)-trans Taxifolin-d3 in different experimental matrices (e.g., plasma, buffer solutions)?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in target matrices at 4°C, 25°C, and 37°C. Use HPLC-UV or LC-MS to quantify degradation products over time. Include controls for matrix effects (e.g., protein binding in plasma). Data should be analyzed using kinetic models (e.g., first-order decay) to predict shelf-life .

Q. What are the best practices for quantifying (+/-)-trans Taxifolin-d3 in complex biological samples?

  • Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) using deuterated internal standards to correct for matrix interference. Validate the method per ICH guidelines for linearity (R² > 0.995), precision (%RSD < 15%), and recovery (80–120%). Sample preparation should include protein precipitation or solid-phase extraction to reduce background noise .

Q. How can researchers initially assess the biological activity of (+/-)-trans Taxifolin-d3 in vitro?

  • Methodological Answer : Use cell-based assays (e.g., antioxidant activity via DPPH/ABTS assays) with dose-response curves (0.1–100 µM). Include positive controls (e.g., ascorbic acid) and negative controls (vehicle-only). Replicate experiments in triplicate and analyze using nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported pharmacokinetic data for (+/-)-trans Taxifolin-d3?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify variables causing discrepancies (e.g., bioavailability differences due to formulation). Use cross-species pharmacokinetic studies (rodent vs. primate) and physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific metabolic pathways. Validate findings with tandem mass spectrometry imaging (MSI) for tissue distribution .

Q. What experimental strategies can elucidate the isotopic effect of deuterium in (+/-)-trans Taxifolin-d3 on metabolic pathways?

  • Methodological Answer : Compare metabolic profiles of deuterated vs. non-deuterated Taxifolin using stable isotope tracing (e.g., ¹³C-glucose) in hepatocyte models. Analyze metabolites via untargeted LC-HRMS and use pathway enrichment tools (e.g., MetaboAnalyst). Molecular dynamics (MD) simulations can predict deuterium’s impact on enzyme binding affinities (e.g., CYP450 isoforms) .

Q. How to optimize computational models for predicting (+/-)-trans Taxifolin-d3’s interactions with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with cryo-EM or X-ray crystallography structures of target proteins (e.g., Nrf2-Keap1). Validate predictions using surface plasmon resonance (SPR) for binding kinetics (ka/kd). Apply machine learning (e.g., Random Forest) to classify structure-activity relationships from existing datasets .

Q. What methodologies are recommended for studying synergistic effects between (+/-)-trans Taxifolin-d3 and other antioxidants?

  • Methodological Answer : Use factorial design experiments (e.g., 2×2 matrix) to test combinations. Quantify synergy via Chou-Talalay’s combination index (CI < 1 indicates synergy). Mechanistic studies should include transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., Nrf2/ARE) and redox proteomics to assess post-translational modifications .

Q. How to ensure interoperability of chemical data for (+/-)-trans Taxifolin-d3 across academic and regulatory databases?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by using standardized identifiers (e.g., InChIKey, CAS RN) and depositing raw data in repositories like ChEMBL or PubChem. Metadata should include experimental conditions (e.g., buffer pH, temperature) and instrument parameters (e.g., LC gradient) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。